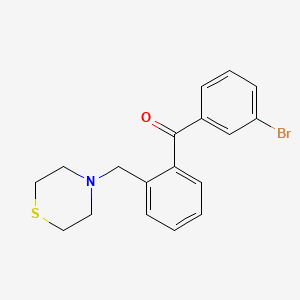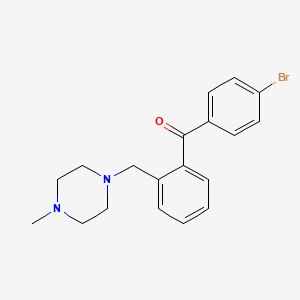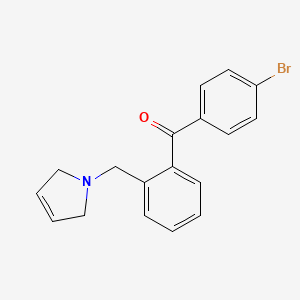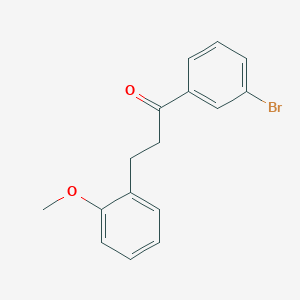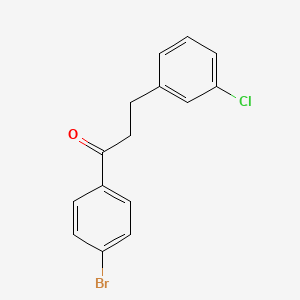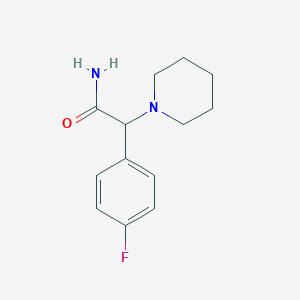
2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide is a chemical of interest due to its potential biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds that can help infer some properties and applications of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of N-substituted derivatives of a related compound involved a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and finally the target compounds . Similarly, the asymmetric synthesis of 4-aryl-2-piperidinones was achieved using a chiral bisphosphine-rhodium catalyst, indicating the importance of catalysts in achieving the desired stereochemistry . These methods suggest that the synthesis of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide would also require careful planning and execution of reaction steps.
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been studied using various spectroscopic methods and computational analyses. For example, the vibrational wavenumbers of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were computed using HF and DFT methods, and the geometrical parameters were confirmed with XRD data . Such studies provide a foundation for understanding the molecular structure of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide, as similar analytical techniques could be applied.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in the context of their potential biological activities. The molecular docking study of 2,2-diphenyl-4-(piperidin-1-yl)butanamide suggested possible inhibitory activity against adenosine A2A, which could imply antidyskinetic properties . Additionally, the asymmetric 1,4-addition reactions used to synthesize 4-aryl-2-piperidinones highlight the importance of understanding the chemical reactivity for the synthesis of pharmacologically relevant compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from computational studies and experimental data. The MEP analysis of 2,2-diphenyl-4-(piperidin-1-yl)butanamide indicated the regions of the molecule that are likely sites for electrophilic and nucleophilic attacks . The HOMO and LUMO energy calculations also provide insights into the electronic properties and charge transfer within the molecule. These analyses are crucial for predicting the reactivity and interactions of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide with biological targets.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Application : The compound “2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide” could potentially be used in pharmaceutical research. Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Results : The results would depend on the specific biological activity being investigated. For example, if the compound were found to have anticancer activity, the results might include data on the compound’s ability to inhibit the growth of cancer cells .
-
Synthesis of 2-amino-4-arylpyrimidine Derivatives
- Application : “2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide” may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .
- Method of Application : The compound would be used as a nucleophile in a reaction to synthesize 2-amino-4-arylpyrimidine derivatives. The specific reaction conditions would depend on the other reactants and the desired product .
-
Multistimuli-responsive Materials
- Application : This compound could potentially be used in the creation of multistimuli-responsive materials . These materials are desirable due to their convenient controllability and potential applications in smart windows, sensors, and bionic manufacturing .
- Method of Application : The compound would be used in the synthesis of a guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride (FOV·Cl2), which demonstrates multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .
- Results : The results would include the demonstration of the multistimuli-responsive chromic behaviors of the inclusion complexes and exploring their promising applications .
-
Synthesis of Other Compounds
- Application : “2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide” could potentially be used in the synthesis of other compounds . For example, it could be used in the synthesis of 4-Fluorophenylacetonitrile .
- Method of Application : The compound would be used as a reactant in a chemical reaction to synthesize 4-Fluorophenylacetonitrile .
-
Antiviral Activity
- Application : Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral activity . Therefore, “2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide” could potentially be used in the development of new antiviral agents .
- Method of Application : The compound would be synthesized and then tested for its antiviral activity in vitro (e.g., in cell cultures) and potentially in vivo (e.g., in animal models) .
- Results : The results would include data on the compound’s ability to inhibit the replication of viruses .
-
Synthesis of Fluorinated Building Blocks
- Application : “2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide” could potentially be used in the synthesis of fluorinated building blocks, such as 4-Fluorophenylacetonitrile .
- Method of Application : The compound would be used as a reactant in a chemical reaction to synthesize 4-Fluorophenylacetonitrile .
Safety And Hazards
The safety and hazards of “2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide” are not directly available. However, a related compound, “2-(4-Fluorophenyl)ethylamine”, is considered hazardous. It can cause severe skin burns and eye damage7.
Direcciones Futuras
The future directions of “2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide” are not directly available. However, a related compound, “2-(4-fluoro-phenyl)-ethylamine”, has been studied for its conformational landscape, and fluorination is considered as a possible means for alteration of conformational landscapes in molecules8.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-6-4-10(5-7-11)12(13(15)17)16-8-2-1-3-9-16/h4-7,12H,1-3,8-9H2,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPCMKBXSFJGCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)
